REACTION_CXSMILES
|
[C:1]([O:8][CH2:9][CH3:10])(=[O:7])[C:2]([O:4]CC)=O.[CH:11]1[CH:16]=[CH:15][C:14]([CH2:17][CH2:18][NH2:19])=[CH:13][CH:12]=1>C1(C)C=CC=CC=1>[C:14]1([CH2:17][CH2:18][NH:19][C:2](=[O:4])[C:1]([O:8][CH2:9][CH3:10])=[O:7])[CH:15]=[CH:16][CH:11]=[CH:12][CH:13]=1
|
Name
|
|
Quantity
|
181 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)CCN
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise at room temperature for 45 minutes
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
was further reacted at 75° C. for two hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The solution was then concentrated at room temperature until the residual quantity of toluene
|
Type
|
CUSTOM
|
Details
|
The generated precipitation
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed with about 50 ml of toluene
|
Type
|
ADDITION
|
Details
|
400 ml of hexane was added to the filtrate at 50° C.
|
Type
|
CUSTOM
|
Details
|
so as to precipitate crystals
|
Type
|
TEMPERATURE
|
Details
|
The mixture was further cooled down to 5° C.
|
Type
|
CUSTOM
|
Details
|
Then, resulting crystals
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Type
|
WASH
|
Details
|
washed with hexane
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCNC(C(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 710 mmol | |
AMOUNT: MASS | 158 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |